molecular formula C11H13Br B2590914 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 194040-83-0

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2590914
CAS No.: 194040-83-0
M. Wt: 225.129
InChI Key: KALOJGOUZQSEGH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
  • 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene

Uniqueness

1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers a moderate reactivity that is often preferred in controlled synthetic applications .

Properties

IUPAC Name

1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALOJGOUZQSEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194040-83-0
Record name 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene
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